Cas no 21230-07-9 (4-methyl-N-(propan-2-yl)benzene-1-sulfonamide)

4-Methyl-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by its benzene ring substituted with a methyl group at the 4-position and a sulfonamide functional group at the 1-position, with an isopropyl amine moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. Its structural features, including the sulfonamide group, may confer favorable properties such as stability and solubility, making it suitable for further functionalization. The compound’s well-defined molecular structure allows for precise applications in medicinal chemistry and material science. Proper handling and storage are recommended to maintain its integrity.
4-methyl-N-(propan-2-yl)benzene-1-sulfonamide structure
21230-07-9 structure
Product name:4-methyl-N-(propan-2-yl)benzene-1-sulfonamide
CAS No:21230-07-9
MF:C10H15NO2S
Molecular Weight:213.2966
MDL:MFCD00543042
CID:1399396
PubChem ID:4329528

4-methyl-N-(propan-2-yl)benzene-1-sulfonamide Properties

Names and Identifiers

    • Benzenesulfonamide, 4-methyl-N-(1-methylethyl)-
    • N-Isopropyl-4-methylbenzenesulfonamide
    • 4-methyl-N-propan-2-ylbenzenesulfonamide
    • 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide
    • AKOS000277268
    • N-Isopropyl-4-MethylbenzenesulfonaMide, 97%
    • SCHEMBL6500063
    • 21230-07-9
    • EN300-8676116
    • STK451927
    • Z45497602
    • G34003
    • MFCD00543042
    • DTXSID60402001
    • DB-343904
    • CS-0263421
    • 4-methyl-N-(propan-2-yl)benzenesulfonamide
    • NXUHAAIJVABUMJ-UHFFFAOYSA-N
    • MDL: MFCD00543042
    • Inchi: InChI=1S/C10H15NO2S/c1-8(2)11-14(12,13)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3
    • InChIKey: NXUHAAIJVABUMJ-UHFFFAOYSA-N
    • SMILES: Cc1ccc(cc1)S(=O)(=O)NC(C)C

Computed Properties

  • 精确分子量: 213.08245
  • 同位素质量: 213.082
  • Isotope Atom Count: 0
  • 氢键供体数量: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 可旋转化学键数量: 3
  • 复杂度: 258
  • 共价键单元数量: 1
  • 确定原子立构中心数量: 0
  • 不确定原子立构中心数量: 0
  • 确定化学键立构中心数量: 0
  • 不确定化学键立构中心数量: 0
  • XLogP3: 2.1
  • 拓扑分子极性表面积: 54.6A^2

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 318.9±35.0 °C at 760 mmHg
  • 闪点: 146.7±25.9 °C
  • PSA: 46.17
  • 蒸气压: 0.0±0.7 mmHg at 25°C

4-methyl-N-(propan-2-yl)benzene-1-sulfonamide Security Information

4-methyl-N-(propan-2-yl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8676116-0.1g
4-methyl-N-(propan-2-yl)benzene-1-sulfonamide
21230-07-9 95.0%
0.1g
$66.0 2025-03-21
Ambeed
A1243163-1g
N-Isopropyl-4-methylbenzenesulfonamide
21230-07-9 98%
1g
$255.0 2025-02-24
Ambeed
A1243163-100mg
N-Isopropyl-4-methylbenzenesulfonamide
21230-07-9 98%
100mg
$65.0 2025-02-24
Enamine
EN300-8676116-0.25g
4-methyl-N-(propan-2-yl)benzene-1-sulfonamide
21230-07-9 95.0%
0.25g
$92.0 2025-03-21
Enamine
EN300-8676116-0.05g
4-methyl-N-(propan-2-yl)benzene-1-sulfonamide
21230-07-9 95.0%
0.05g
$42.0 2025-03-21
Enamine
EN300-8676116-5g
4-methyl-N-(propan-2-yl)benzene-1-sulfonamide
21230-07-9 95%
5g
$743.0 2023-09-02
Enamine
EN300-8676116-1g
4-methyl-N-(propan-2-yl)benzene-1-sulfonamide
21230-07-9 95%
1g
$256.0 2023-09-02
Aaron
AR003TTO-10g
N-Isopropyl-4-methylbenzenesulfonamide
21230-07-9 95%
10g
$1539.00 2023-12-15
Aaron
AR003TTO-50mg
N-Isopropyl-4-methylbenzenesulfonamide
21230-07-9 98%
50mg
$47.00 2025-02-13
Aaron
AR003TTO-5g
N-Isopropyl-4-methylbenzenesulfonamide
21230-07-9 98%
5g
$1740.00 2025-02-13

4-methyl-N-(propan-2-yl)benzene-1-sulfonamide Literature

Additional information on 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide

Professional Introduction to 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide (CAS No. 21230-07-9)

4-methyl-N-(propan-2-yl)benzene-1-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 21230-07-9, belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its aromatic ring system and sulfonamide functional group, make it a promising candidate for further investigation in drug discovery and molecular biology.

The chemical structure of 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide consists of a benzene ring substituted with a methyl group at the 4-position and a sulfonamide moiety attached to a propyl group at the 1-position. This arrangement contributes to its distinct physicochemical properties, such as solubility, stability, and reactivity, which are critical factors in determining its suitability for various applications. The sulfonamide group is particularly noteworthy, as it is known to exhibit strong interactions with biological targets, making it a valuable scaffold for designing novel bioactive molecules.

In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. Studies have demonstrated that sulfonamides can serve as effective antimicrobial agents, anti-inflammatory drugs, and even potential chemotherapeutic agents. The compound 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide is no exception and has been explored in several preclinical studies for its potential pharmacological effects.

One of the most compelling aspects of 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide is its ability to modulate various biological pathways. Research has indicated that this compound may interact with enzymes and receptors involved in inflammation, pain perception, and metabolic processes. For instance, studies have suggested that sulfonamides can inhibit the activity of certain enzymes that play a crucial role in the inflammatory response, thereby potentially reducing symptoms associated with chronic inflammatory conditions.

The pharmacokinetic properties of 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide are also of considerable interest. Its molecular structure suggests good oral bioavailability and moderate metabolic stability, which are essential characteristics for any drug candidate. Furthermore, the presence of both lipophilic (methyl and propyl groups) and hydrophilic (sulfonamide group) moieties enhances its solubility in both aqueous and lipid environments, facilitating its absorption and distribution throughout the body.

In the realm of drug discovery, the synthesis and optimization of sulfonamide derivatives remain a focal point due to their versatility and efficacy. The compound 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide exemplifies this trend, as it represents a well-designed molecule that balances structural complexity with functional utility. Advances in synthetic methodologies have enabled researchers to modify its core structure systematically, allowing for the exploration of novel analogs with enhanced pharmacological profiles.

The role of computational chemistry in understanding the behavior of 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide cannot be overstated. Molecular modeling techniques have been instrumental in predicting its interactions with biological targets and assessing its potential toxicity profile. These computational approaches complement experimental studies by providing insights into the molecular mechanisms underlying its biological activity. For instance, docking studies have revealed that this compound can bind effectively to specific protein targets, suggesting its potential as an inhibitor or modulator of these proteins.

The therapeutic potential of 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide extends beyond antimicrobial applications. Emerging research indicates that sulfonamides may have utility in treating neurological disorders by interacting with neurotransmitter systems. The ability of this compound to cross the blood-brain barrier is particularly noteworthy, as it opens up possibilities for developing treatments targeting central nervous system disorders without significant side effects.

In conclusion, 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide (CAS No. 21230-07-9) is a multifaceted compound with significant promise in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for sulfonamide derivatives, compounds like this one are poised to play a crucial role in addressing various medical challenges.

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